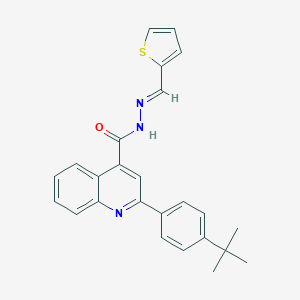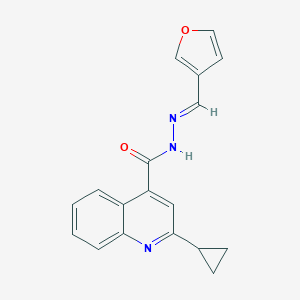![molecular formula C18H13BrClN5O3S B454283 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA](/img/structure/B454283.png)
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromo group, a benzamide moiety, and a nitrophenyl carbamothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the benzamide moiety: The benzamide can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
Substitution Reactions: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing nitro groups.
Coupling: EDCI and triethylamine are often used for coupling reactions.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Coupling Products: Larger molecules formed by linking the compound with other organic molecules.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring and the nitrophenyl group suggests potential bioactivity .
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings[8][8].
作用机制
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved would vary based on the biological system and the specific derivative used.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide and nitrophenyl groups.
N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but without the pyrazole ring.
4-Chloro-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
The presence of both the pyrazole ring and the nitrophenyl group provides opportunities for diverse modifications and functionalization .
属性
分子式 |
C18H13BrClN5O3S |
|---|---|
分子量 |
494.7g/mol |
IUPAC 名称 |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3S/c19-13-8-21-24(10-13)9-11-1-3-12(4-2-11)17(26)23-18(29)22-16-6-5-14(25(27)28)7-15(16)20/h1-8,10H,9H2,(H2,22,23,26,29) |
InChI 键 |
CGBMKGYLLPJXQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopropyl-N'-[1-(4-ethylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454200.png)
![6-bromo-2-cyclopropyl-N'-[1-(4-isopropylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454201.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454204.png)

![2-(2,4-dimethoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454207.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454208.png)
![6-bromo-2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454209.png)
![2-cyclopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454210.png)
![N'-[1-(1-adamantyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454211.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454212.png)
![2-(2,4-dimethoxyphenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-4-quinolinecarbohydrazide](/img/structure/B454215.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454217.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454222.png)
